2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide dihydrochloride
Description
2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide dihydrochloride is a chemical compound with the molecular formula C9H13N3O.2HCl. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities .
Properties
IUPAC Name |
2-amino-N-(1-pyridin-2-ylethyl)acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-7(12-9(13)6-10)8-4-2-3-5-11-8;;/h2-5,7H,6,10H2,1H3,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKWYXYWZVAEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide dihydrochloride typically involves the reaction of 2-aminoacetamide with 2-acetylpyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Oxidation Reactions
The pyridine ring and amino group are susceptible to oxidation. Common oxidizing agents and outcomes include:
| Reagent | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrogen peroxide | Acidic aqueous medium | N-Oxide derivative | 65–78 | |
| Potassium permanganate | Ethanolic solution, 60°C | Pyridine carboxylic acid derivative | 52 |
The N-oxide derivative forms via electrophilic attack on the pyridine nitrogen, while stronger oxidants like KMnO4 cleave the ring to yield carboxylic acids.
Reduction Reactions
The acetamide and pyridine moieties undergo selective reduction:
| Reagent | Conditions | Product Formed | Selectivity | Reference |
|---|---|---|---|---|
| Sodium borohydride | Methanol, 25°C | Reduced amine (secondary alcohol) | High | |
| Lithium aluminum hydride | Dry THF, reflux | Ethylamine derivative | Moderate |
Reduction of the amide carbonyl group produces secondary alcohols or amines, depending on the reagent strength.
Substitution Reactions
The amino group participates in nucleophilic substitutions:
Alkylation and acylation reactions proceed efficiently under mild conditions, enabling structural diversification .
Metal Complexation
The pyridine nitrogen and amide oxygen act as ligands for metal ions:
| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| CuCl₂ | Methanol/water | Octahedral Cu(II) complex | 4.8 | |
| Fe(NO₃)₃ | Ethanol | Trigonal bipyramidal Fe(III) complex | 3.2 |
These complexes exhibit potential catalytic and antibacterial properties, though mechanistic studies remain ongoing.
Bromination and Cyclization
Under oxidative conditions, tandem bromination-cyclization reactions occur:
| Reagent | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| I₂/TBHP | Toluene, 80°C | 3-Bromoimidazo[1,2-a]pyridine | 71 | |
| TBHP alone | Ethyl acetate, 60°C | Imidazopyridine derivatives | 68 |
Iodine and tert-butyl hydroperoxide (TBHP) promote C–C bond cleavage and bromination, yielding heterocyclic scaffolds .
pH-Dependent Reactivity
The compound’s behavior varies with pH:
-
Acidic conditions (pH < 3): Protonation of pyridine nitrogen enhances electrophilic substitution.
-
Basic conditions (pH > 10): Deprotonation of the amino group facilitates nucleophilic attacks .
Key Comparative Data
The table below summarizes reactivity trends compared to analogous compounds:
| Compound | Oxidation Rate | Reduction Efficiency | Metal Affinity |
|---|---|---|---|
| 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide dihydrochloride | High | Moderate | High (Cu²⁺) |
| N-(Pyridin-3-yl)acetamide | Low | High | Low |
| 4-Amino-N-(pyridin-2-yl)benzamide | Moderate | Moderate | Moderate |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide dihydrochloride is C₉H₁₂N₂O·2HCl, with a molecular weight of approximately 179.22 g/mol. The compound features a pyridine ring attached to an acetamide group, contributing to its diverse applications.
Chemical Structure:
- IUPAC Name: 2-amino-N-(1-pyridin-2-ylethyl)acetamide
- Canonical SMILES: CC(C1=CC=CC=N1)NC(=O)CN
- InChI Key: GEASRHSCIVTSMS-UHFFFAOYSA-N
Chemistry
This compound serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in organic synthesis.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | Hydrogen peroxide | Acidic medium | N-Oxide derivatives |
| Reduction | Sodium borohydride | Methanol | Reduced amine derivatives |
| Substitution | Alkyl halides | Base (e.g., NaOH) | Substituted amides or amines |
Biology
The compound has been investigated for its potential as a bioactive agent with antimicrobial and antiviral properties. Its structural features suggest interactions with biological targets, including enzymes and receptors.
Medicine
Research indicates that this compound may have therapeutic applications, particularly as an anticancer agent. Studies show promising results in inhibiting cancer cell growth in vitro.
Antimicrobial Properties
Research has demonstrated that related compounds exhibit moderate antibacterial activity against various strains of bacteria. For instance, similar pyridine-containing compounds have shown minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria.
Anti-Cancer Potential
Variants of the compound have been explored for their anti-cancer activities. A study indicated that certain derivatives could inhibit cancer cell proliferation effectively.
Structure-Activity Relationships (SAR)
SAR studies reveal that slight modifications in the structure can significantly impact biological activity. The following table summarizes some related compounds and their notable activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(2-(pyridin-2-yl)ethyl)acetamide | Pyridine and acetamide groups | Antimicrobial properties |
| 4-Amino-N-(1-(pyridin-3-yl)ethyl)acetamide | Variation in amino group position | Potential anti-cancer activity |
| N,N-Dimethyl-N-(1-(pyridin-4-yl)ethyl)acetamide | Dimethyl substitution on nitrogen | Enhanced solubility |
Case Studies
Several studies have highlighted the biological activities of compounds related to this compound:
- Antibacterial Activity : A study showed that pyridine-containing compounds exhibited moderate antibacterial activity against various strains.
- Anti-Fibrotic Activity : Research indicated potential anti-fibrotic effects by inhibiting collagen expression in cell cultures.
- Inhibition Studies : Investigations revealed that certain derivatives could effectively inhibit key enzymes involved in inflammatory pathways.
Mechanism of Action
The mechanism of action of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide dihydrochloride include:
- 2-Amino-N-(1-(pyridin-3-yl)ethyl)acetamide
- 2-Amino-N-(1-(pyridin-4-yl)ethyl)acetamide
- 2-Amino-N-(1-(pyridin-2-yl)propyl)acetamide
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring, an amine group, and an acetamide structure, which contribute to its unique biological properties. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to enzymes, forming stable complexes that inhibit their activity by blocking the active site. This mechanism is crucial for its potential anticancer effects, as many cancer therapies target enzyme pathways involved in cell proliferation.
- Antimicrobial Action : It has shown promising results against various bacterial strains, indicating a potential role in treating infections.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in the table below:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
| Bacillus subtilis | 0.015 |
| Pseudomonas aeruginosa | 0.030 |
| Candida albicans | 0.050 |
These results suggest that the compound is particularly effective against Gram-positive bacteria like S. aureus and B. subtilis .
Anticancer Activity
In vitro studies have demonstrated that the compound can reduce the viability of cancer cell lines significantly. For instance, treatment of MDA-MB-231 (triple-negative breast cancer) cells with 10 μM of the compound resulted in a 55% reduction in cell viability after three days .
Study on Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The findings indicated that this compound exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria .
Anticancer Studies
Further investigation into its anticancer properties revealed that the compound could induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. Specifically, in vivo studies showed significant tumor size reduction when administered at doses of 20 mg/kg .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-N-(1-(pyridin-2-yl)ethyl)acetamide dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions between ethyl glycinate derivatives and substituted amines. For example, Fischer esterification (using ethanol and catalytic acid) followed by amide coupling with 1-(pyridin-2-yl)ethylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) is a common approach . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of amine to ester), temperature (0–4°C for activation, room temperature for coupling), and purification via recrystallization (ethanol/water mixtures). Impurities from incomplete coupling can be minimized using HPLC with a C18 column and 0.1% TFA in acetonitrile/water .
Q. How is the structural identity of this compound validated in synthetic batches?
- Methodological Answer : Use a multi-technique approach:
- 1H/13C NMR : Confirm pyridine ring protons (δ 8.1–8.5 ppm) and acetamide backbone (δ 1.9–2.1 ppm for CH3, δ 3.3–3.7 ppm for CH2NH) .
- IR Spectroscopy : Detect amide I (1640–1680 cm⁻¹) and NH stretching (3300–3500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Expected [M+H]+ for C9H14Cl2N3O (calc. 264.06) .
Q. What strategies ensure solubility and stability in aqueous buffers for in vitro assays?
- Methodological Answer : The dihydrochloride salt enhances water solubility (≥50 mg/mL in PBS pH 7.4). For stability:
- Store lyophilized at –20°C; avoid repeated freeze-thaw cycles.
- In solution, add 0.1% BSA to prevent non-specific adsorption.
- Monitor degradation via UV-Vis (λmax 265 nm for pyridine moiety) over 24–72 hours .
Advanced Research Questions
Q. How can molecular docking studies elucidate interactions between this compound and neuronal targets (e.g., ion channels)?
- Methodological Answer :
- Target Preparation : Retrieve voltage-gated calcium channel (Cav) structures (e.g., PDB: 6JP5). Remove water and add polar hydrogens.
- Ligand Preparation : Generate 3D conformers of the compound using OpenBabel; assign Gasteiger charges.
- Docking : Use AutoDock Vina with a grid box centered on the α1 subunit’s pore region. Analyze binding poses for hydrogen bonds with Glu residues (e.g., Glu1116) and π-π stacking with pyridine .
Q. What experimental designs address contradictions in reported biological activity (e.g., IC50 variability in kinase assays)?
- Methodological Answer : Contradictions may arise from:
- Assay Conditions : Standardize ATP concentration (e.g., 10 µM vs. 100 µM) and buffer ionic strength.
- Compound Purity : Validate ≥95% purity via chiral HPLC (Daicel CHIRALPAK IA column, hexane/isopropanol 85:15).
- Cell Lines : Use isogenic models (e.g., HEK293T vs. CHO-K1) to compare target expression .
Q. How can in vivo pharmacokinetics (PK) be optimized for CNS penetration?
- Methodological Answer :
- LogP Adjustment : Modify substituents on the pyridine ring to achieve LogP 1.5–2.5 (predicted via ChemDraw).
- BBB Permeability : Assess using PAMPA-BBB (Pe > 4.0 × 10⁻⁶ cm/s) or in situ brain perfusion in rodents.
- Metabolic Stability : Incubate with liver microsomes (human/rat); add cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to prolong half-life .
Q. What green chemistry approaches reduce waste in large-scale synthesis?
- Methodological Answer :
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for amide coupling (recyclable, lower toxicity).
- Catalysis : Use immobilized lipases (e.g., CAL-B) for enantioselective synthesis, reducing metal catalyst waste.
- Workflow : Employ flow chemistry (0.5 mL/min residence time) to minimize solvent use and improve yield (≥80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
